molecular formula C8H8F3NS B1361180 3-Amino-4-(methylthio)benzotrifluoride CAS No. 207974-07-0

3-Amino-4-(methylthio)benzotrifluoride

Cat. No. B1361180
M. Wt: 207.22 g/mol
InChI Key: OQFOLJGOVFYDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(methylthio)benzotrifluoride is a chemical compound with the molecular formula C8H8F3NS . It has a molecular weight of 207.22 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methylsulfanyl-5-(trifluoromethyl)aniline . The InChI representation is InChI=1S/C8H8F3NS/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4H,12H2,1H3 . The Canonical SMILES representation is CSC1=C(C=C(C=C1)C(F)(F)F)N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.22 g/mol . Other computed properties include an XLogP3 of 2.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 .

Scientific Research Applications

Analytical Methods in Environmental Studies

A study by Lava et al. (2013) discusses analytical methods for determining benzotrifluoride derivatives, including 3-amino-4-(methylthio)benzotrifluoride, in groundwater. This research is significant for environmental monitoring, especially in areas polluted by industrial activities.

Synthesis and Anticancer Activity

Research by Waghmare et al. (2013) explores the synthesis of certain heterocyclic compounds using derivatives of benzotrifluoride, including 3-amino-4-(methylthio)benzotrifluoride, showing potential anticancer activities.

Chemical Synthesis

The work of Venkatachalam and Uckun (2007) outlines the synthesis of substituted terphenyl derivatives using 3-amino-4-(methylthio)benzotrifluoride, demonstrating its utility in complex chemical syntheses.

Fluorescence Studies in Peptides

A study by Toriba et al. (2000) utilized derivatives of benzotrifluoride in developing a fluorescence-based method for determining the sequence and D/L-configuration of amino acids in peptides.

Novel Formation of Iodobenzene Derivatives

Research by Matsumoto et al. (2008) involves the formation of iodobenzene derivatives from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes, indicating a role for benzotrifluoride derivatives in novel chemical reactions.

properties

IUPAC Name

2-methylsulfanyl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NS/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFOLJGOVFYDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345654
Record name 3-Amino-4-(methylthio)benzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(methylthio)benzotrifluoride

CAS RN

207974-07-0
Record name 3-Amino-4-(methylthio)benzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-(methylthio)benzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-(methylthio)benzotrifluoride
Reactant of Route 2
3-Amino-4-(methylthio)benzotrifluoride
Reactant of Route 3
3-Amino-4-(methylthio)benzotrifluoride
Reactant of Route 4
Reactant of Route 4
3-Amino-4-(methylthio)benzotrifluoride
Reactant of Route 5
Reactant of Route 5
3-Amino-4-(methylthio)benzotrifluoride
Reactant of Route 6
Reactant of Route 6
3-Amino-4-(methylthio)benzotrifluoride

Citations

For This Compound
1
Citations
SJ Hodson, MJ Bishop, JD Speake… - Journal of medicinal …, 2002 - ACS Publications
A series of 2‘-alkylthio-2-(anilinomethyl)imidazolines were prepared to examine the effect of the alkyl group size, sulfur oxidation state, and phenyl ring substitution on ligand binding …
Number of citations: 29 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.